2,5-dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide
Description
This compound (hereafter referred to as Compound 7b) is a furan-3-carboxamide derivative synthesized via acylation of 5-(3-methylbenzyl)-1,3-thiazol-2-amine with 2,5-dimethylfuran-3-carbonyl chloride. It features a thiazole ring substituted with a 3-methylbenzyl group and a furan moiety with two methyl groups. Key physicochemical properties include:
- Molecular formula: C₁₈H₁₈N₂O₂S
- Molecular weight: 326.41 g/mol
- Melting point: 116–117°C
- ¹H-NMR: δ 11.90 (NH), 7.27 (thiazole-H), 6.81 (furan-H), and multiple aromatic protons from the benzyl group .
Compound 7b demonstrated moderate anticancer activity against lung cancer (A549/ATCC) and kidney cancer (UO-31) cell lines, with structural optimization emphasizing the importance of the 3-methylbenzyl substituent for bioactivity .
Properties
IUPAC Name |
2,5-dimethyl-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-11-5-4-6-14(7-11)9-15-10-19-18(23-15)20-17(21)16-8-12(2)22-13(16)3/h4-8,10H,9H2,1-3H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRWRBCZSXETTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=C(OC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminothiazole with 3-methylbenzyl chloride in the presence of a base such as triethylamine.
Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling Reaction: The final step involves coupling the thiazole and furan rings through an amide bond formation. This can be achieved by reacting the thiazole derivative with 2,5-dimethylfuran-3-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine (DIPEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methyl groups on the furan and thiazole rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,5-dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
N-(5-R-Benzyl-1,3-Thiazol-2-Yl)-2,5-Dimethylfuran-3-Carboxamides
A series of analogs with varying R-groups on the benzyl substituent were synthesized. For example:
- Compound 7a : R = H (unsubstituted benzyl)
- Compound 7g : R = 4-Cl (4-chlorobenzyl)
Key Findings :
Carbohydrazide Derivatives with Thiazole Moieties
Example: N-(5-Ethylamino-2,5-Dihydro-1,3-Thiazol-2-Yl)-3-Hydroxy-5-Nitro-1-Benzofuran-2-Carbohydrazide
Comparison :
- No explicit biological data were reported for these derivatives, limiting direct efficacy comparisons .
Triazole Carboxylic Acid Derivatives
Example : 5-Methyl-1-(5-(3-Methylbenzyl)Thiazol-2-Yl)-1H-1,2,3-Triazole-4-Carboxylic Acid
- Molecular formula : C₁₅H₁₄N₄O₂S
- Key features : Replaces the furan ring with a triazole-carboxylic acid group.
- Activity: Inhibited NCI-H522 (lung cancer) growth by ~40% (GP = 62.47%) and showed activity against LOX IMVI (melanoma) .
Comparison :
Thiazolylmethylcarbamate Analogs
Example : Bis(Thiazol-5-Ylmethyl) (2S,2′S,3S,3′S,5S,5′S)-5,5′-Carbonylbis(Azanediyl)Bis(3-Hydroxy-1,6-Diphenylhexane-5,2-Diyl)Dicarbamate
Comparison :
- These analogs are structurally bulkier and more polar than Compound 7b , likely limiting blood-brain barrier penetration.
- No activity data were provided, precluding direct efficacy assessments .
Key Research Findings
Substituent Effects : Meta-substitution (e.g., 3-methylbenzyl in 7b ) enhances anticancer activity compared to para- or unsubstituted analogs .
Heterocycle Impact: Triazole derivatives exhibit broader activity across cancer types (lung, melanoma) than furan-based compounds, possibly due to improved target specificity .
Biological Activity
2,5-Dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide (CAS Number: 915933-20-9) is a synthetic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 326.4 g/mol. The structure features a furan ring, a thiazole moiety, and a carboxamide functional group, which may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂S |
| Molecular Weight | 326.4 g/mol |
| CAS Number | 915933-20-9 |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiazole and furan have been shown to possess activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli. Although specific data on the compound is limited, its structural analogs suggest potential efficacy in inhibiting bacterial growth.
The proposed mechanism for the biological activity of thiazole-containing compounds often involves interaction with bacterial enzymes or receptors. Such interactions can lead to:
- Inhibition of Protein Synthesis : Compounds may disrupt ribosomal function.
- Disruption of Cell Wall Synthesis : Inhibiting peptidoglycan production.
- Biofilm Formation Inhibition : Preventing bacteria from forming protective biofilms.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study on related thiazole derivatives demonstrated MIC (Minimum Inhibitory Concentration) values ranging from 15.625 to 125 μM against Gram-positive bacteria, indicating promising activity that could be extrapolated to the compound .
- Cytotoxicity Assessments : Research has shown that certain thiazole derivatives exhibit low cytotoxicity while maintaining antimicrobial activity. This balance is crucial for developing therapeutic agents that minimize harm to human cells while targeting pathogens.
- Biofilm Inhibition Studies : Compounds similar to this compound have been tested for their ability to disrupt biofilm formation in pathogenic bacteria, suggesting potential applications in treating chronic infections where biofilms are prevalent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
